REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]([NH:11]C(=O)C)[CH3:10])=[CH:4][CH:3]=1>Cl>[I:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH:9]([NH2:11])[CH3:10])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)CC(C)NC(C)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux over night
|
Type
|
ADDITION
|
Details
|
Then the mixture is diluted with soda lye
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Name
|
2-(4-Iodo-phenyl)-1-methyl-ethylamine
|
Type
|
|
Smiles
|
IC1=CC=C(C=C1)CC(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |